molecular formula C8H5Cu B1143512 Copper(I) phenylacetylide CAS No. 13146-23-1

Copper(I) phenylacetylide

Cat. No.: B1143512
CAS No.: 13146-23-1
M. Wt: 164.67
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Description

Copper(I) phenylacetylide is an organometallic compound with the chemical formula CuC≡CPh, where Ph represents a phenyl group. It is characterized by its yellow color in the solid state . This compound is notable for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Copper(I) phenylacetylide is a chemical compound that plays an important role in various fields such as medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis . The primary targets of this compound are aryl iodides and bromides . It participates in efficient coupling with these targets to give substituted tolanes .

Mode of Action

This compound interacts with its targets (aryl iodides and bromides) through a process known as coupling . This interaction results in the formation of substituted tolanes . If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Cu(I) catalyzed CO2 addition to phenylacetylene . This compound is relevant as an intermediate in this pathway . The incorporation of the Cu–O bond optimized the electron structure of this compound, facilitating exciton dissociation and charge transfer .

Pharmacokinetics

It is known that this compound is produced from the reaction of basic copper(i) oxide cu₂o, with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst .

Result of Action

The result of this compound’s action is the formation of various compounds depending on the presence of certain groups in the tolanes. If the tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound has been used as a promising photocatalyst for environmental remediation . The introduction of a functional Cu–O bond into this compound by creatively converting the adsorbed oxygen on the surface of the compound into a Cu–O bond enhances the efficiency of Cr (VI) photoreduction, PPCPs photodegradation, and dyes photodegradation through a facile vacuum activating method .

Biochemical Analysis

Biochemical Properties

Copper(I) phenylacetylide plays a crucial role in several biochemical reactions, particularly in the context of bioorthogonal chemistry. One of the most notable reactions involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction . This reaction is widely used for site-specific labeling of biomolecules within cells. This compound interacts with azides to form triazoles, a process that is highly specific and does not interfere with other biological functionalities. Additionally, this compound can interact with nitrones to produce cis-β-lactams

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, its role in bioorthogonal reactions allows for precise modifications of biomolecules within cells. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the CuAAC click reaction facilitated by this compound can be used to label proteins and other biomolecules, thereby enabling the study of their functions and interactions within the cellular environment . This precise labeling can provide insights into cellular processes and help elucidate the mechanisms underlying various biological phenomena.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to catalyze specific reactions through its interactions with biomolecules. In the CuAAC click reaction, this compound acts as a catalyst, facilitating the formation of triazoles from azides and alkynes . This reaction is highly efficient and specific, making it a valuable tool for biochemical research. Additionally, this compound can undergo oxidative homocoupling upon exposure to air, forming dimers that can further participate in biochemical reactions . These molecular interactions underscore the compound’s potential for diverse applications in the field of biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its exposure to air, which can lead to oxidative homocoupling and the formation of dimers . Long-term studies have shown that this compound can maintain its catalytic activity over extended periods, although its efficiency may decrease due to degradation. Understanding these temporal effects is crucial for optimizing the use of this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively catalyze bioorthogonal reactions without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to minimize adverse effects while maximizing its biochemical utility.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors that facilitate its participation in bioorthogonal reactions. For example, in the CuAAC click reaction, this compound interacts with azides and alkynes to form triazoles . These interactions can influence metabolic flux and the levels of various metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, this compound may be transported to areas where bioorthogonal reactions are taking place, thereby enhancing its catalytic activity . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to areas where it can catalyze bioorthogonal reactions, thereby enhancing its biochemical utility . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(I) phenylacetylide can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the traditional method due to its simplicity and cost-effectiveness. electrochemical synthesis is gaining attention for its sustainability and efficiency .

Chemical Reactions Analysis

Copper(I) phenylacetylide undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form copper(II) phenylacetylide.

    Reduction: It can be reduced back to phenylacetylene.

    Substitution: It participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes.

    Cycloaddition: It reacts with nitrones to give cis-β-lactams.

Common Reagents and Conditions:

Major Products:

  • Substituted tolanes
  • 2-Phenylbenzofurans
  • Indoles
  • Furo[3,2-b]pyridines
  • Cis-β-lactams

Scientific Research Applications

Copper(I) phenylacetylide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Copper(I) phenylacetylide can be compared with other copper(I) acetylides:

This compound is unique due to its phenyl group, which enhances its stability and reactivity in various organic synthesis reactions.

Properties

IUPAC Name

copper(1+);ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVZUJLUPAJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10.7 g of phenylacetylene in 500 ml of absolute ethanol was added a solution of 20 g of copper iodide in 250 ml of conc. NH4OH and 100 ml of water. The solution was stirred 30 minutes and then filtered. The solid that was collected was washed with water, 95% aq. Ethanol and then ether. The solid was then collected and dried under vacuum to provide the title compound as a bright yellow solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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